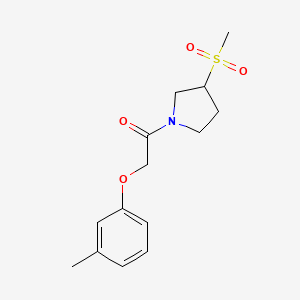

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly known as MSPE and belongs to the class of compounds known as kappa opioid receptor agonists.

Aplicaciones Científicas De Investigación

Synthesis and Polymerization Catalysts

Research into magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including compounds with similar sulfonylethanol components, has shown significant catalytic behavior towards the ring-opening polymerization of ε-caprolactone and l-lactide. These complexes demonstrate the role of sulfonylethanol-related structures in facilitating polymerization processes, indicating potential applications in the development of biodegradable polymers (Wang et al., 2012).

Organocatalysis and Asymmetric Synthesis

Sulfonylethanol structures have been utilized in organocatalytic processes, such as the efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This showcases the use of sulfonylethanol-related compounds in asymmetric synthesis, providing a pathway to synthesize a variety of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (K. Singh et al., 2013).

Antimicrobial Applications

In the realm of antimicrobial research, novel compounds with structural elements similar to sulfonylethanol, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have been synthesized and evaluated for their antimicrobial activity. These compounds were found to have significant activity, suggesting potential applications in developing new antimicrobial agents (Salimon et al., 2011).

DNA Interaction and Photocleavage

Compounds featuring sulfonyl ethanone oximes have been studied for their ability to cleave DNA upon UV irradiation. These studies provide insight into how sulfonylethanol-related compounds might interact with biological molecules, offering potential applications in biotechnology and medical research (Andreou et al., 2016).

Propiedades

IUPAC Name |

2-(3-methylphenoxy)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-11-4-3-5-12(8-11)19-10-14(16)15-7-6-13(9-15)20(2,17)18/h3-5,8,13H,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUANDUQJUTYSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2464761.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate](/img/structure/B2464765.png)

![1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2464769.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2464773.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2464775.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B2464776.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2464780.png)

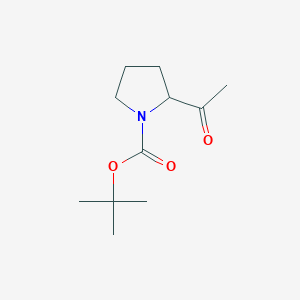

![tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2464781.png)